Triphenylarsine oxide

Catalog No.
S1503696
CAS No.
1153-05-5
M.F
C18H15AsO
M. Wt
322.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylarsine oxide

CAS Number

1153-05-5

Product Name

Triphenylarsine oxide

IUPAC Name

diphenylarsorylbenzene

Molecular Formula

C18H15AsO

Molecular Weight

322.2 g/mol

InChI

InChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

CLVJBRYGLQNRDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3

Triphenylarsine oxide is an organoarsenic compound with the chemical formula C18H15AsO\text{C}_{18}\text{H}_{15}\text{AsO}. It consists of three phenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom. This compound is characterized by its crystalline structure and is known for its toxic properties, including irritant effects and potential carcinogenicity upon exposure through ingestion, inhalation, or skin absorption . The compound is often used in various

Catalyst in Organic Synthesis:

Triphenylarsine oxide acts as a Lewis acid catalyst in numerous organic reactions. Its ability to accept electron pairs from reactants facilitates various transformations, including:

  • Aldol condensations: Triphenylarsine oxide promotes the formation of carbon-carbon bonds between aldehydes and ketones .
  • Epoxidation reactions: It catalyzes the conversion of alkenes to epoxides using peroxyacids as oxidants .
  • Rearrangements: Triphenylarsine oxide can also facilitate rearrangements of specific functional groups within organic molecules .

Reagent in Organometallic Synthesis:

Triphenylarsine oxide serves as a precursor and ligand in the preparation of various organometallic compounds. Its ability to bind to metal centers through the arsenic atom enables the formation of complexes with unique properties. For example, triphenylarsine oxide is used in:

  • Synthesis of transition metal complexes: These complexes can serve as catalysts in various organic transformations, owing to their specific reactivity and selectivity .
  • Stabilization of reactive organometallic species: The Lewis acidic nature of triphenylarsine oxide helps stabilize highly reactive organometallic intermediates, preventing their decomposition .

Ligand in Coordination Chemistry:

Beyond organometallic synthesis, triphenylarsine oxide functions as a chelating ligand in coordination chemistry. Its ability to form bidentate complexes with metal ions allows for the study of their structure, reactivity, and potential applications. For instance, triphenylarsine oxide is used in:

  • Investigation of metal ion binding: Studies with triphenylarsine oxide aid in understanding the selectivity and binding modes of metal ions towards different ligands .
  • Design of functional materials: Coordination complexes with triphenylarsine oxide as a ligand can exhibit interesting properties relevant to catalysis, sensing, and magnetism .

Other Research Applications:

  • Polymer synthesis: Triphenylarsine oxide can act as a catalyst or initiator in the polymerization of specific monomers .
  • Polymer stabilization: It can also function as a stabilizer for certain polymers, preventing their degradation due to heat, light, or oxidation .
  • Flame retardant: The presence of arsenic and aromatic groups in its structure imparts some flame retardant properties to triphenylarsine oxide, although its use in this application is limited .

  • Fluorination: When treated with aqueous hydrogen fluoride, triphenylarsine oxide can be converted into triphenylarsine difluoride. This reaction typically occurs in the absence of glassware, indicating the sensitivity of the compound to certain conditions .
  • Adduct Formation: The compound can react with hydrogen peroxide to form a crystalline adduct, specifically Ph3AsOH2O2\text{Ph}_3\text{AsO}\cdot \text{H}_2\text{O}_2. This reaction highlights the ability of triphenylarsine oxide to form complexes with oxidizing agents .
  • Retro-Arbuzov Reaction: Triphenylarsine oxide can undergo retro-Arbuzov reactions when treated with halogen-containing reagents, leading to the formation of various products .

Triphenylarsine oxide exhibits notable biological activity, particularly as a toxic agent. It has been studied for its potential effects on cellular processes and has shown limited evidence of carcinogenicity. Its toxicity profile includes irritant properties that can affect skin and respiratory systems upon exposure . Furthermore, research into its interactions with biological molecules suggests potential applications in understanding mechanisms of arsenic toxicity.

Several methods exist for synthesizing triphenylarsine oxide:

  • Oxidation of Triphenylarsine: The most common method involves the oxidation of triphenylarsine using oxidizing agents such as hydrogen peroxide or other suitable reagents.
  • Reaction with Isocyanates: Triphenylarsine oxide can also be synthesized through its reaction with isocyanates, leading to the formation of triphenylarsinimines, which can further react with carbonyl compounds .
  • Complex Formation: The synthesis may also involve complexation reactions with transition metals, where triphenylarsine oxide acts as a ligand .

Triphenylarsine oxide finds applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in reactions involving carbonyl compounds and imines.
  • Biological Research: Due to its biological activity and toxicity, it is used in studies related to arsenic's effects on living organisms.
  • Coordination Chemistry: The compound functions as a ligand in coordination chemistry, forming complexes with transition metals.

Research into the interactions of triphenylarsine oxide has revealed its capacity to form complexes with various metal ions. These interactions are significant for understanding both its chemical behavior and potential biological implications. Studies have shown that these complexes can exhibit different reactivity patterns compared to the free ligand, influencing their stability and reactivity in biological systems .

Several compounds share structural or functional similarities with triphenylarsine oxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Triphenylphosphine oxideOrganophosphorusLess toxic than triphenylarsine oxide; used in catalysis
Dimethylarsinic acidOrganosiliconMore soluble in water; used in environmental studies
Diphenylarsinic acidOrganoarsenicSimilar toxicity profile; used in organic synthesis

Uniqueness of Triphenylarsine Oxide: Unlike many similar compounds, triphenylarsine oxide's unique combination of three phenyl groups attached to arsenic allows for distinctive reactivity patterns and biological interactions that are not observed in other organoarsenic or organophosphorus compounds.

Oxidation of Triphenylarsine

Triphenylarsine oxide is primarily synthesized through the oxidation of triphenylarsine (Ph₃As). The choice of oxidant and reaction conditions critically influence yield and purity.

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) serves as a robust oxidant for converting Ph₃As to Ph₃AsO. In ethanol solutions, the reaction follows second-order kinetics, with a rate constant of $$ k_2 = 10^{6.7} \, \text{M}^{-1} \, \text{s}^{-1} $$ at 25°C. The stoichiometry involves a 1:1 molar ratio, producing water as the sole byproduct:
$$
\text{Ph₃As} + \text{H₂O₂} \rightarrow \text{Ph₃AsO} + \text{H₂O}
$$
Kinetic studies in 70% aqueous ethanol reveal a linear dependence on both Ph₃As and H₂O₂ concentrations, suggesting a concerted mechanism. The reaction is accelerated in polar solvents due to stabilization of the transition state.

Table 1: Hydrogen Peroxide-Mediated Oxidation Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol (70%)25292
Acetonitrile301.588
Dichloromethane20385

Catalytic Oxidation with Iron(III) Complexes

Iron(III) complexes facilitate the oxidation of Ph₃As under mild conditions. For example, dioxygen in the presence of iron(III) bromide generates an oxo-bridged diiron(III) complex, [(OAsPh₃)₄Fe(μ-O)FeBr₃]⁺[FeBr₄]⁻, which acts as an intermediate. The reaction proceeds via single-electron transfer steps, with iron cycling between Fe(III) and Fe(II) states. This method achieves 78% conversion in acetonitrile at 40°C within 4 hours.

Low-Valent Titanium-Driven Deoxygenation

Although primarily a reduction process, low-valent titanium reagents (e.g., TiCl₃/LiAlH₄) deoxygenate Ph₃AsO back to Ph₃As under inert atmospheres. This reaction is critical for regenerating triphenylarsine in catalytic cycles:
$$
\text{Ph₃AsO} + \text{Ti}^{0} \rightarrow \text{Ph₃As} + \text{TiO}
$$
Yields exceed 90% in tetrahydrofuran at reflux.

Alternative Synthetic Routes

  • Bromine Oxidation: Treatment of Ph₃As with bromine in dichloromethane yields Ph₃AsBr₂, which hydrolyzes to Ph₃AsO.
  • Air Oxidation: Prolonged exposure to air slowly oxidizes Ph₃As, though this method is inefficient (<20% yield).

Triphenylarsine oxide, with the chemical formula (C₆H₅)₃AsO, represents a significant organoarsenic compound that plays a crucial role in various catalytic systems [1]. This compound consists of three phenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom, creating a structure that facilitates unique chemical interactions in catalytic processes [1] [4].

Iron-based catalysts have demonstrated remarkable efficiency in the oxidation of triphenylarsine to triphenylarsine oxide through oxygenation reactions [7]. Research has shown that triphenylarsine oxide can be conveniently prepared by reacting triphenylarsine with dioxygen in the presence of iron compounds, particularly those of the type iron(III) halides (FeX₃) [7] [10]. This catalytic pathway offers a selective and quantitative method for the synthesis of triphenylarsine oxide under relatively mild conditions [10].

The catalytic activity of iron compounds in the oxidation of triphenylarsine varies significantly depending on the specific iron complex employed [7]. Among the various iron catalysts studied, compounds with the structure [FeX₃(OAsPh₃)₂] and Fe(OAsPh₃)₄₂ (where X represents bromide or thiocyanate) have shown particularly promising catalytic properties [10]. Notably, the tetrakis complex Fe(OAsPh₃)₄₂ has been identified as the most catalytically active species in this transformation [7] [10].

Mechanism of Iron-Catalyzed Oxygenation

The mechanism of iron-catalyzed oxidation of triphenylarsine involves several key steps that contribute to the high selectivity observed in these reactions [7]. Iron(III) species act as Lewis acids, coordinating with molecular oxygen and facilitating its activation for the subsequent oxidation of triphenylarsine [10] [22]. This coordination creates reactive intermediates that enable efficient oxygen atom transfer to the arsenic center [7].

Research findings indicate that the iron catalyst forms complexes with triphenylarsine oxide during the reaction, which influences the overall catalytic cycle [16]. These iron(III) complexes of triphenylarsine oxide have been characterized by electron paramagnetic resonance and vibrational spectroscopy, revealing important structural features that contribute to their catalytic behavior [16]. For instance, perchlorate complexes contain planar Fe(OAsPh₃)₄³⁺ ions, while chloride and bromide complexes possess a trans-[Fe(OAsPh₃)₄X₂]⁺(FeX₄)⁻ structure [16].

The catalytic cycle involves the initial coordination of dioxygen to the iron center, followed by electron transfer processes that activate the oxygen molecule [7] [22]. The activated oxygen species then reacts with triphenylarsine, resulting in the formation of triphenylarsine oxide and regeneration of the iron catalyst [10]. This cycle allows for efficient and selective oxidation under mild conditions, typically at slightly elevated temperatures (60-70°C) and atmospheric pressure of dioxygen [7].

Catalytic Efficiency and Selectivity

The efficiency of iron-based catalysts in the oxidation of triphenylarsine to triphenylarsine oxide is influenced by several factors, including the oxidation state of iron, the ligand environment, and reaction conditions [7] [10]. Iron(III) catalysts have shown superior performance compared to other metal catalysts in terms of both reaction rate and selectivity [22].

Table 1: Catalytic Activity of Various Iron Complexes in the Oxidation of Triphenylarsine

Iron CatalystReaction Time (h)Conversion (%)Selectivity for Triphenylarsine Oxide (%)
FeX₃4-685-90>90
[FeX₃(OAsPh₃)₂]3-492-95>95
Fe(OAsPh₃)₄2-3>98>98

Note: Reactions conducted in acetonitrile at 60-70°C under atmospheric pressure of dioxygen [7] [10]

The high selectivity observed in iron-catalyzed oxidation of triphenylarsine is particularly noteworthy [7]. Unlike uncatalyzed or other metal-catalyzed oxidations that often produce multiple products, iron-catalyzed reactions yield triphenylarsine oxide with exceptional selectivity, often exceeding 98% [10]. This selectivity is attributed to the specific coordination environment created by the iron catalyst, which directs the oxygen atom transfer process to produce exclusively the desired oxide product [7] [22].

Comparative studies with other Group V elements have revealed interesting trends in reactivity patterns [6]. The relative reactivities follow the order triphenylphosphine > triphenylstibine > triphenylarsine, with the transposition of triphenylarsine and triphenylstibine being attributed to two conflicting trends: the availability of d orbitals for bonding with peroxide oxygen and the strength of the Group V element-to-oxygen bond [6]. This understanding of relative reactivities provides valuable insights for optimizing catalytic systems involving triphenylarsine oxide [6].

Solvent Effects in Acetonitrile Media

Acetonitrile plays a crucial role as a solvent in catalytic systems involving triphenylarsine oxide, significantly influencing reaction kinetics, selectivity, and overall efficiency [10] [20]. As the simplest organic nitrile with the formula CH₃CN, acetonitrile possesses unique properties that make it particularly suitable for reactions involving triphenylarsine oxide and iron-based catalysts [20].

The high dielectric constant (38.8) and dipole moment (3.92 D) of acetonitrile enable it to dissolve a wide range of ionic and nonpolar compounds, creating an ideal environment for catalytic reactions involving triphenylarsine oxide [20]. These properties facilitate the dissolution and interaction of both the iron catalysts and triphenylarsine, promoting efficient reaction kinetics [10] [20].

Influence on Reaction Kinetics

Acetonitrile significantly enhances the reaction rate of iron-catalyzed oxidation of triphenylarsine to triphenylarsine oxide compared to non-polar solvents [11] [14]. Studies have demonstrated that reactions conducted in acetonitrile proceed much faster than those in carbon tetrachloride or chloroform, with equilibrium compositions reached in significantly shorter timeframes [11].

The kinetic advantage provided by acetonitrile is attributed to its ability to stabilize polar transition states and intermediates formed during the catalytic cycle [11]. The increased polarity of acetonitrile effectively disturbs three-dimensional lattice structures, changing reaction kinetics from unimolecular to bimolecular pathways [11]. This allows for sufficient separation of ion pairs, promoting anion interchange and facilitating the overall catalytic process [11] [14].

Research has shown that the rate law for iron-catalyzed oxidation reactions in acetonitrile typically follows first-order dependence on both the iron catalyst and the oxidant [25]. For instance, in iron(II)-catalyzed oxidations with ozone in acetonitrile, the rate constant is approximately 8±1 × 10⁴ M⁻¹s⁻¹ for alcohols and 5±0.5 × 10⁴ M⁻¹s⁻¹ for ethers [25]. Similar kinetic patterns are observed in the oxidation of triphenylarsine, highlighting the consistent influence of acetonitrile on reaction kinetics across various substrates [12].

Selectivity Enhancement in Acetonitrile

Acetonitrile media significantly enhances the selectivity of iron-catalyzed oxidation of triphenylarsine to triphenylarsine oxide [10] [14]. The selective formation of triphenylarsine oxide in acetonitrile is attributed to the solvent's ability to stabilize specific reaction intermediates and transition states that favor the desired reaction pathway [11].

Studies comparing the oxidation of triphenylarsine in different solvents have demonstrated that acetonitrile provides superior selectivity compared to non-polar solvents [11] [14]. In acetonitrile, the reaction proceeds with high regioselectivity, yielding triphenylarsine oxide as the predominant product [10]. This selectivity is particularly valuable in synthetic applications where pure triphenylarsine oxide is desired [7].

The selectivity enhancement in acetonitrile is also influenced by the solvent's interaction with the iron catalyst [25]. Acetonitrile coordinates with iron centers, creating specific coordination environments that direct the oxygen atom transfer process toward the formation of triphenylarsine oxide [10] [25]. This coordination effect is particularly pronounced with iron(III) catalysts, which show optimal performance in acetonitrile media [7] [10].

Table 2: Effect of Solvent on the Oxidation of Triphenylarsine

SolventReaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity for Triphenylarsine Oxide (%)
Acetonitrile60-702-3>98>98
Chloroform60-705-675-8085-90
Carbon Tetrachloride60-708-1060-6580-85
Dimethyl Sulfoxide60-703-490-9590-95

Note: Reactions conducted with Fe(OAsPh₃)₄₂ catalyst under atmospheric pressure of dioxygen [7] [10] [11]

Mechanistic Implications of Acetonitrile Media

The mechanistic pathway of iron-catalyzed oxidation of triphenylarsine is significantly influenced by the acetonitrile solvent [11] [14]. In acetonitrile, the reaction proceeds through a polar mechanism involving nucleophilic attack on the iron-coordinated oxygen species [11]. This is in contrast to the radical-based mechanisms often observed in non-polar solvents [11].

Research has shown that in acetonitrile media, the iron catalyst forms specific solvated species such as [Fe(CH₃CN)₆]²⁺, which exhibit unique reactivity patterns in oxidation reactions [25]. These solvated iron species interact with oxygen and triphenylarsine in a concerted manner, facilitating efficient oxygen atom transfer [25]. The linear N≡C−C skeleton of acetonitrile, with its short C≡N distance of 1.16 Å, creates a specific electronic environment that influences these interactions [20].

The presence of small amounts of water in acetonitrile has been found to have minimal effect on the catalytic oxidation of triphenylarsine [25]. Studies have shown that up to 100 mM of added water has no significant impact on product yields or catalyst efficiency in iron-catalyzed oxidation reactions in acetonitrile [25]. This tolerance to water content adds to the practical utility of acetonitrile as a solvent for these catalytic systems [25].

The combination of acetonitrile and iron catalysts creates a synergistic effect that enhances both the rate and selectivity of triphenylarsine oxidation [10] [25]. This synergy is attributed to the specific coordination environment created by acetonitrile around the iron center, which facilitates optimal interaction with both oxygen and triphenylarsine [10]. The result is a highly efficient and selective catalytic system for the production of triphenylarsine oxide [7] [10].

Adduct Formation with Hydrogen Peroxide

Triphenylarsine oxide readily forms crystalline adducts with hydrogen peroxide, providing a unique synthetic pathway for both the preparation and stabilization of this important organoarsenic compound [1] [2] [3]. The formation of these adducts represents a significant advancement in the handling and utilization of triphenylarsine oxide derivatives.

The fundamental reaction involves the direct interaction between triphenylarsine and hydrogen peroxide, yielding a stable crystalline adduct with the composition triphenylarsine oxide·hydrogen peroxide [1] [2]. This adduct formation occurs through hydrogen bonding interactions between the arsenic-oxygen bond and the peroxide moiety [3].

Structural Characteristics and Formation Mechanism

The triphenylarsine oxide-hydrogen peroxide adduct exhibits a unique dimeric structure in the solid state, characterized by [triphenylarsine oxide·hydrogen peroxide]₂ units [3]. The hydrogen bonds between hydrogen peroxide and triphenylarsine oxide in these dimeric units show oxygen-oxygen distances of 2.627(2) Å and 2.655(2) Å, with corresponding oxygen-hydrogen distances of 1.69(3) Å and 1.71(3) Å [3]. The hydrogen peroxide molecule exhibits an almost perpendicular torsion angle of 84(3)°, which is slightly smaller than in native hydrogen peroxide [3].

The oxygen-oxygen bond of the peroxide molecule in the adduct is slightly shorter (1.429(2) Å) compared to the bond distances observed in pure hydrogen peroxide (1.461(3) Å) [3]. This structural modification indicates a strengthening of the peroxide bond upon adduct formation, which contributes to the enhanced stability of the complex.

Synthetic Procedures and Optimization

The most efficient synthetic approach involves the controlled addition of hydrogen peroxide to triphenylarsine in acetone solution [5]. The reaction is typically carried out by adding hydrogen peroxide dropwise to maintain a controlled temperature of 25-30°C . The reaction mixture is then stirred for an additional 30 minutes before the solvent is removed by distillation .

An alternative, more efficient procedure has been developed that yields pure triphenylarsine oxide after only 30 minutes with simple extraction [3]. This modified method demonstrates significant improvements in reaction time compared to existing synthetic protocols, which sometimes require long reaction times and high temperatures [3].

Comparative Analysis with Phosphorus Analogues

The hydrogen-bonded adducts of triphenylarsine oxide demonstrate stronger interaction with hydrogen peroxide compared to the corresponding triphenylphosphine oxide derivatives [3]. This enhanced binding affinity is attributed to the higher Lewis basicity of triphenylarsine oxide compared to triphenylphosphine oxide [3]. Competition experiments confirm that triphenylarsine oxide exclusively binds hydrogen peroxide, even in dilute aqueous solutions and in the presence of triphenylphosphine oxide [3].

ReagentConditionsProductYield (%)Reaction TimeTemperature (°C)Solvent
TriphenylarsineHydrogen peroxidePh₃AsO·H₂O₂Quantitative30 min25-30Acetone
TriphenylarsineHydrogen peroxidePh₃AsO·H₂O₂HighImmediateRoom temperatureOrganic solvents
TriphenylarsineH₂O₂ (30%)Ph₃AsO·H₂O₂95+30 min25Dichloromethane
TriphenylarsineH₂O₂ (dropwise)Ph₃AsO·H₂O₂Quantitative30 min25-30Acetone

Reductive Approaches for Ligand Preparation

The development of efficient reductive methods for the preparation of triphenylarsine from triphenylarsine oxide represents a crucial advancement in organoarsenic chemistry, particularly for ligand synthesis and recycling applications [6] [7]. These reductive approaches provide alternative pathways for accessing triphenylarsine derivatives while addressing the challenges associated with the handling and disposal of arsenic-containing compounds.

Triphenylphosphite-Mediated Deoxygenation

The use of triphenylphosphite as a reducing agent for triphenylarsine oxide represents one of the most convenient and efficient methods for deoxygenation [6] [7]. This method involves the direct reaction of triphenylarsine oxide with triphenylphosphite under anhydrous conditions, typically at temperatures ranging from 80-120°C [6]. The reaction proceeds through an oxygen transfer mechanism, where the phosphite reagent acts as the oxygen acceptor, resulting in the formation of triphenylarsine and the corresponding phosphate derivative [6] [7].

The mechanism of this reduction involves oxygen transfer between the starting triphenylarsine oxide and the phosphite reagent via a highly reactive intermediate [8]. This oxygen transfer reaction is particularly remarkable considering that the phosphorus atom in phosphite is generally considered more electron-deficient than that in triphenylphosphine oxide, making the use of phosphite as a reducing reagent for arsine oxide non-obvious [8].

Sodium Dithionite Reduction Systems

Sodium dithionite has emerged as an environmentally friendly alternative for the reduction of triphenylarsine oxide to triphenylarsine [7] [9]. This reduction system operates under aqueous basic conditions and provides yields of 70-85% over reaction times of 3-6 hours at temperatures of 60-80°C [7]. The mechanism involves the dithionite anion monomer as the actual reducing species, similar to its behavior in other reduction processes [10].

The dithionite reduction system offers several advantages, including the use of readily available and relatively inexpensive reagents, compatibility with aqueous media, and reduced environmental impact compared to traditional metal hydride reductions [7] [9]. The industrial production of sodium dithionite involves the reduction of sulfur dioxide, making it a cost-effective option for large-scale applications [9].

Iodine-Mediated Reduction Protocols

A novel iodine-mediated reduction system using phosphonic acid under solvent-free conditions has been developed for the efficient conversion of triphenylarsine oxide to triphenylarsine [11] [12]. This method employs a combination of iodine and phosphonic acid, achieving yields of 80-95% within 1-2 hours at temperatures of 100-150°C [11] [12]. The solvent-free nature of this approach represents a significant advancement in green chemistry applications [11].

The iodine-mediated system operates through the formation of reactive iodophosphate intermediates that facilitate the oxygen transfer process [8]. This methodology has been successfully applied to various phosphine oxide substrates, demonstrating its versatility and potential for broader applications in organoarsenic chemistry [11].

Electrochemical Reduction Methods

Direct electrochemical reduction of triphenylarsine oxide using an aluminum anode represents a scalable and environmentally sustainable approach [13] [14]. This method achieves yields of 75-85% over 2-3 hours at room temperature [13]. The electrochemical approach offers several advantages, including the absence of chemical reductants, mild reaction conditions, and the potential for continuous processing [13].

The electrochemical system operates through the generation of Lewis acids from the products of anodic oxidation, which activate the triphenylarsine oxide for reduction at mild potentials [13]. This activation promotes arsenic-oxygen bond cleavage over arsenic-carbon bond cleavage, ensuring selective formation of triphenylarsine over other byproducts [13].

Traditional Metal Hydride Approaches

While traditional metal hydride reductions using reagents such as lithium aluminum hydride continue to provide high yields (90-95%) for the conversion of triphenylarsine oxide to triphenylarsine, these methods require harsh conditions and careful handling [15] [16]. The reactions typically require anhydrous ether solvents and temperatures ranging from 0-35°C over extended periods of 4-8 hours [15] [16].

Despite their effectiveness, traditional metal hydride methods present challenges in terms of safety, cost, and environmental impact [15] [14]. The requirement for strictly anhydrous conditions and the generation of potentially hazardous byproducts limit their applicability in industrial settings [15].

MethodReductantConditionsProductYield (%)Reaction TimeTemperature (°C)Notes
TriphenylphosphitePh₃P(OR)₃AnhydrousTriphenylarsine85-902-4 h80-120Convenient method
Sodium dithioniteNa₂S₂O₄Aqueous basicTriphenylarsine70-853-6 h60-80Environmentally friendly
Iodine-mediatedI₂/Phosphonic acidSolvent-freeTriphenylarsine80-951-2 h100-150High efficiency
ElectrochemicalAluminum anodeElectrochemicalTriphenylarsine75-852-3 hRoom temperatureScalable method
Metal hydridesLiAlH₄Anhydrous etherTriphenylarsine90-954-8 h0-35Traditional method

Mechanistic Considerations and Optimization

The selection of appropriate reductive methods depends on several factors, including the desired scale of synthesis, environmental considerations, and the specific requirements of the intended application [14] [7]. The development of more efficient and environmentally benign reduction methods continues to be an active area of research, with particular emphasis on the development of catalytic systems that can operate under mild conditions [14] [7].

Recent advances in the understanding of oxygen transfer mechanisms have led to the development of more selective and efficient protocols [8] [14]. The identification of key intermediates and the optimization of reaction conditions have resulted in improved yields and reduced reaction times across various reductive systems [8] [11].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1153-05-5

Wikipedia

Triphenylarsine oxide

General Manufacturing Information

Arsine oxide, triphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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